molecular formula C19H29N3O B2808566 N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide CAS No. 915889-69-9

N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B2808566
CAS No.: 915889-69-9
M. Wt: 315.461
InChI Key: AWYBBMLOBSOWHC-UHFFFAOYSA-N
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Description

N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide ( 915889-69-9) is a chemical compound with the molecular formula C19H29N3O and a molecular weight of 315.45 g/mol . This carboxamide derivative is a specialized research chemical designed for use in neuroscience and medicinal chemistry, particularly in the study of dopaminergic systems . Compounds based on the 4-phenylpiperazine structure, such as this one, are of significant interest in pharmacological research for their potential as dopamine D3 receptor antagonists . The dopamine D3 receptor is a high-priority target for the development of potential therapeutics for central nervous system disorders, including substance abuse and schizophrenia . Research suggests that D3 receptor antagonists may be effective without the motor side effects often associated with non-selective D2 antagonists, making them valuable tools for probing neuropsychiatric pathways . The structure of this compound features a phenylpiperazine pharmacophore, a common motif in ligands for G protein-coupled receptors (GPCRs), extended with a carboxamide group to a 2-cyclohexylethyl chain . This specific modification is explored in structure-activity relationship (SAR) studies to optimize receptor affinity, selectivity, and physical properties for blood-brain barrier penetration . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c23-19(20-12-11-17-7-3-1-4-8-17)22-15-13-21(14-16-22)18-9-5-2-6-10-18/h2,5-6,9-10,17H,1,3-4,7-8,11-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYBBMLOBSOWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCNC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of 4-phenylpiperazine with 2-cyclohexylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques can enhance the yield and purity of the compound. Additionally, green chemistry principles can be applied to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Therapeutic Applications

1. Neurological Disorders

Research indicates that N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide may act as a modulator of neurotransmitter systems, particularly dopamine receptors. Its interactions suggest potential applications in treating conditions such as:

  • Schizophrenia : The compound's ability to modulate dopamine signaling could provide therapeutic benefits in managing symptoms associated with schizophrenia.
  • Depression and Anxiety : By influencing serotonin and norepinephrine pathways, it may also have antidepressant and anxiolytic effects.

2. Addiction Treatment

Studies have shown that compounds structurally related to this compound can inhibit drug-seeking behavior in animal models. This suggests a potential role in treating substance use disorders by targeting the dopamine system involved in addiction pathways.

Case Study 1: Modulation of Dopamine Receptors

In a study examining the effects of this compound on rodent models, researchers observed significant alterations in dopamine receptor activity. The results indicated that the compound could reduce hyperactivity induced by stimulant drugs, suggesting its potential as an antipsychotic agent .

Case Study 2: Effects on Substance Use Disorders

Another investigation focused on the compound's ability to mitigate cocaine-seeking behavior in rodents. The findings revealed that administration of this compound significantly decreased relapse rates, highlighting its promise as a therapeutic option for addiction treatment .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
N-[3-(cyclopropylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamideCyclopropyl groupPotential anti-cancer activity
N-(2-(4-chlorophenoxy)phenyl)piperazine-1-carboxamideChlorophenoxy substitutionAntidepressant properties
1-(2-cyclohexylethyl)-4-(2-methoxyphenyl)piperazineEthylene bridgeAnalgesic effects

This table illustrates how the specific combination of cyclohexyl and phenyl groups in this compound may enhance its selectivity towards dopamine receptors compared to other compounds.

Mechanism of Action

The mechanism of action of N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the carboxamide nitrogen and piperazine ring significantly influence molecular properties. Key comparisons include:

Compound Name Substituents on Carboxamide Nitrogen Piperazine Substituent Key Physicochemical Features Evidence ID
N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide Cyclohexylethyl Phenyl High lipophilicity (predicted)
N-(4-Fluorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide 4-Fluorophenyl 3-Phenylpropenyl Enhanced π-π interactions
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl Ethyl Moderate lipophilicity; chair conformation
N-[2-(3-Fluorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide 3-Fluorophenylethyl Phenyl Balanced polarity; potential H-bonding
N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide 2-Nitroethylphenyl Phenyl Electron-withdrawing nitro group
  • Cyclohexylethyl vs.
  • Electronic Effects : Nitroethyl () and fluorophenyl () substituents introduce electron-withdrawing effects, which may alter binding affinities to targets like serotonin or dopamine receptors.

Biological Activity

N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide is a compound of interest due to its potential pharmacological properties and its role as a ligand for various biological receptors. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C19H26N2O
  • Molecular Weight : 298.43 g/mol
  • Structure : The compound features a piperazine ring substituted with a cyclohexylethyl group and a phenyl group, which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to various receptors, modulating their activity. It has been studied for:

  • Dopamine Receptors : Particularly the D3 receptor, which is implicated in neurological and psychiatric disorders. Binding affinity studies have shown that modifications in the piperazine ring can enhance selectivity and potency at the D3 receptor .
  • Neuropeptide Receptors : It has shown potential as an antagonist at neuropeptide FF (NPFF) receptors, which are involved in pain modulation and opioid pharmacology .

Biological Activity and Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

  • Antagonistic Activity : Studies demonstrate its antagonistic effects on NPFF receptors, affecting cellular levels of cyclic adenosine monophosphate (cAMP) and potentially reversing opioid-induced hyperalgesia .
  • Binding Affinity : The compound shows varying binding affinities across different receptor subtypes, with IC50 values indicating effective inhibition at nanomolar concentrations for certain targets .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the side chains and functional groups significantly impact the biological activity:

  • Side Chain Length : Variations in the length of the cyclohexylethyl side chain influence binding affinity and receptor selectivity .
  • Substituent Effects : The presence of different substituents on the phenyl ring alters the compound's interaction with dopamine receptors, enhancing or reducing its pharmacological efficacy .

Case Studies

  • D3 Receptor Antagonism : A study focused on the development of D3 receptor antagonists highlights how specific modifications to the piperazine structure can yield compounds with high selectivity for D3 over D2 receptors. This is crucial for minimizing side effects associated with non-selective dopamine receptor antagonism .
  • Pain Modulation : Research investigating NPFF receptor antagonists demonstrated that compounds similar to this compound could effectively modulate pain responses in animal models, suggesting potential therapeutic applications in pain management .

Data Tables

PropertyValue
Molecular Weight298.43 g/mol
Binding Affinity (D3)IC50 < 1 nM
Binding Affinity (NPFF)IC50 ~ 50 µM
SolubilityModerate
ModificationEffect on Activity
Cyclohexylethyl Side ChainIncreased D3 affinity
Phenyl Substituent VariationAlters receptor selectivity

Q & A

Basic Research Questions

What are the standard synthetic routes for N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with the formation of the piperazine core. A common approach includes:

  • Reductive amination : Reacting cyclohexylethylamine with 4-phenylpiperazine-1-carboxaldehyde using sodium cyanoborohydride (NaBH3CN) in acetic acid to form the ethyl linkage .
  • Coupling reactions : Introducing the carboxamide group via coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to activate carboxylic acid intermediates .
    Optimization factors : Temperature (40–60°C), solvent polarity (e.g., dichloromethane or DMF), and catalyst ratios are critical for yield (>70%) and purity (>95%). Monitoring via TLC and adjusting pH (5–7) minimizes by-products .

Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Key methods include:

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., cyclohexyl protons at δ 1.0–2.1 ppm, piperazine N-H at δ 2.8–3.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 370.2) .
  • HPLC-PDA : Assesses purity (>98%) using C18 columns and acetonitrile/water gradients .

How does the compound’s stability vary under different pH and temperature conditions?

  • pH stability : Stable in neutral buffers (pH 6–8) for >48 hours but degrades in acidic (pH <3) or alkaline (pH >10) conditions, forming hydrolyzed by-products (e.g., free piperazine) .
  • Thermal stability : Decomposes above 150°C (TGA data), requiring storage at 4°C in inert atmospheres .

Advanced Research Questions

What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in receptor binding (e.g., serotonin vs. dopamine receptors) are addressed via:

  • Orthogonal assays : Combine radioligand binding (IC50 values) with functional cAMP assays to confirm target engagement .
  • Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify SAR trends .
  • Meta-analysis : Pool data from ≥3 independent studies to assess reproducibility (p <0.05 significance threshold) .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Molecular docking : Predicts binding affinity to targets (e.g., 5-HT1A receptor, ΔG = −9.2 kcal/mol) using AutoDock Vina .
  • ADMET prediction : Tools like SwissADME estimate logP (3.5), bioavailability (70%), and CYP450 metabolism risks .
  • MD simulations : Assess conformational stability in lipid bilayers (RMSD <2 Å over 100 ns) to optimize blood-brain barrier penetration .

What experimental designs are effective for studying its interactions with enzymatic targets?

  • Kinetic assays : Use stopped-flow fluorimetry to measure kcat/Km values for enzyme inhibition (e.g., MAO-A inhibition at Ki = 50 nM) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH = −12 kcal/mol, ΔS = +30 cal/mol·K) .
  • Crystallography : Co-crystallize with targets (e.g., solved at 2.1 Å resolution) to identify critical hydrogen bonds (e.g., piperazine N-H⋯O=C interactions) .

How do structural modifications impact its selectivity for neurological vs. inflammatory targets?

  • Substituent effects : Adding electron-withdrawing groups (e.g., -F) on the phenyl ring enhances 5-HT receptor selectivity (10-fold over COX-2) .
  • Linker variation : Replacing the ethyl group with a propyl spacer reduces off-target binding (e.g., σ receptor affinity drops by 60%) .
  • Prodrug approaches : Esterification of the carboxamide improves oral bioavailability (AUC increased by 3x in rat models) .

Methodological Notes

  • Data validation : Cross-reference NMR shifts with PubChem datasets (CID: [insert]) to confirm assignments .
  • Contradiction handling : Use Bland-Altman plots to compare inter-lab variability in IC50 measurements .
  • Ethical compliance : Adhere to OECD guidelines for in vivo studies (e.g., dose <100 mg/kg in rodent models) .

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